

Application Notes and Protocols for Spark Plasma Sintering of TaC-Based Composites

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Compound of Interest

Compound Name: Tantalum carbide (TaC)

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This document provides a comprehensive overview and detailed protocols for the fabrication of dense **Tantalum Carbide (TaC)**-based composites using the Spark Plasma Sintering (SPS) technique. TaC and its composites are of significant interest for applications requiring high performance in extreme environments, such as aerospace components, cutting tools, and wear-resistant parts, due to their exceptionally high melting point, hardness, and good chemical stability.^{[1][2]} Spark Plasma Sintering is an advanced field-assisted sintering technique that allows for rapid heating and consolidation of powders at lower temperatures and shorter durations compared to conventional methods, which is particularly advantageous for materials with high melting points and strong covalent bonding like TaC.^{[3][4][5][6]}

Introduction to Spark Plasma Sintering (SPS) of TaC Composites

Tantalum carbide (TaC) possesses a unique combination of properties including a very high melting point (over 3900°C), high hardness (15–19 GPa), and a high elastic modulus (537 GPa).^[1] However, its strong covalent bonding and low self-diffusion coefficient make it difficult to densify using traditional sintering methods, which often require very high temperatures and long holding times, leading to undesirable grain growth.^{[1][4]}

Spark Plasma Sintering (SPS) offers a solution to these challenges. By applying a pulsed DC current and uniaxial pressure simultaneously, SPS enables rapid heating of the powder

compact, leading to densification in minutes.[5] This rapid process helps in retaining fine-grained microstructures, which is crucial for achieving enhanced mechanical properties.

The addition of secondary phases to create TaC-based composites is a common strategy to further improve properties such as fracture toughness, oxidation resistance, and sinterability. Common additives include Silicon Carbide (SiC), Hafnium Carbide (HfC), Tungsten Carbide (WC), Titanium Carbide (TiC), and various sintering aids like Molybdenum Disilicide (MoSi₂) and Tantalum Disilicide (TaSi₂).[7][8]

Experimental Protocols

Powder Preparation and Mixing

The initial step in fabricating TaC-based composites via SPS is the preparation and homogenization of the starting powders.

Materials:

- **Tantalum Carbide (TaC)** powder (particle size and purity specified by the experiment)
- Secondary phase powder(s) (e.g., SiC, HfC, TiC, W, TaB₂, etc.)
- Sintering aid(s) (if applicable, e.g., MoSi₂, TaSi₂, B₄C)[1][7]
- Milling medium (e.g., Si₃N₄ or WC balls)[9]
- Milling container (e.g., polyethylene or stainless steel tank)[9]
- Inert milling liquid (e.g., ethanol, hexane)

Protocol:

- Weighing: Accurately weigh the TaC powder and the desired volume or weight percentage of the secondary phase and/or sintering aid powders according to the experimental design.
- Milling:
 - Place the weighed powders into a milling container.

- Add the milling balls. A typical ball-to-powder ratio is 3:1.[\[9\]](#)
- Add an inert liquid to create a slurry, which helps in achieving a homogeneous mixture and preventing excessive oxidation.
- Mill the mixture for a specified duration (e.g., 24 hours) to ensure uniform distribution of the constituent phases and to break down agglomerates.[\[9\]](#)
- **Drying:** After milling, dry the powder mixture to completely remove the milling liquid. This can be done using a rotary evaporator or by drying in an oven at a controlled temperature.
- **Sieving:** Pass the dried powder mixture through a sieve (e.g., 200 mesh) to remove any large agglomerates that may have formed during drying.[\[9\]](#)

Spark Plasma Sintering (SPS) Process

The homogenized powder is then densified using an SPS apparatus.

Equipment:

- Spark Plasma Sintering (SPS) System (e.g., SPS-10T-10-IV)[\[9\]](#)
- Graphite die and punches[\[1\]](#)
- Graphite foil/sheet for lining the die

Protocol:

- **Die Preparation:** Line the inner wall of the graphite die and the surfaces of the punches with graphite foil. This prevents the sample from adhering to the die set and facilitates easy removal after sintering.
- **Powder Loading:** Carefully pour the prepared powder mixture into the graphite die.
- **Assembly:** Place the die assembly with the powder into the SPS chamber.
- **Sintering Cycle:**

- Evacuation: Evacuate the chamber to a vacuum level of approximately 0.05 mbar to prevent oxidation during heating.[10]
- Pressure Application: Apply a specified uniaxial pressure (e.g., 30-80 MPa).[4][7][10] The pressure is typically maintained throughout the sintering cycle.
- Heating: Heat the sample to the desired sintering temperature (e.g., 1600-2100°C) at a controlled heating rate (e.g., 100°C/min).[1][9]
- Holding: Hold the sample at the peak temperature for a specific duration (dwell time), typically ranging from 5 to 10 minutes.[1][7][9][11]
- Cooling: After the holding time, cool the sample down to room temperature. The cooling rate can also be controlled (e.g., 200°C/min).[9]
- Sample Removal: Once the assembly has cooled, carefully extract the sintered sample from the die.

Post-Sintering Characterization

After sintering, the properties of the TaC-based composite are evaluated.

Protocols:

- Density Measurement:
 - Measure the bulk density of the sintered sample using the Archimedes method.
 - Calculate the theoretical density based on the rule of mixtures of the constituent phases.
 - Determine the relative density of the composite.
- Microstructural Analysis:
 - Phase Identification: Use X-ray Diffraction (XRD) to identify the phases present in the sintered composite and to check for any reactions that may have occurred during sintering.

- Microstructure Observation: Use Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to observe the grain size, morphology, distribution of secondary phases, and porosity of the composite.
- Mechanical Properties Testing:
 - Hardness: Measure the Vickers hardness of the polished surface of the sample using a microhardness tester.
 - Fracture Toughness: Determine the fracture toughness using the indentation method (e.g., Vickers indentation) or by performing single-edge notched beam (SENB) tests.
 - Flexural Strength: Measure the flexural strength (or bending strength) using a three-point or four-point bending test.

Data Presentation: SPS Parameters and Mechanical Properties

The following tables summarize quantitative data from various studies on the SPS of TaC-based composites.

Composite System	Sintering Temperature (°C)	Pressure (MPa)	Dwell Time (min)	Relative Density (%)	Key Findings & Reference
TaC _{0.7}	1600 - 1900	-	5	> 95	Formation of lamellar ζ -Ta ₄ C _{3-x} regions enhanced mechanical properties. [12]
W - (10-50) vol% TaC	2100	40	10	> 93 (for 40 vol% TaC)	TaC addition enhanced densification and inhibited W grain growth. [9]
TaC - 20 vol% SiC	1600 - 1900	40	5	> 98	Achieved high density at a relatively low temperature of 1600°C. [8] [11]
TaC - (5-40) vol% SiC	1800	-	5	Fully dense at ≥ 20 vol% SiC	TaC grain size decreased with increasing SiC content. [13]
Ta _{0.8} Hf _{0.2} C + 12 vol% MoSi ₂ /TaSi ₂	1650	30	5	Fully consolidated	Disilicide sintering aids enabled densification

at a lower
temperature.

[7]

TaC-TaB₂

1900

30

10

85

Synthesized
from TaC and
B₄C powders.

[1][14]

TaC-TiC-SiC
(+ Graphene)

2000

35

8

-

Successful
fabrication of
multi-
component
composites.

[8]

WC-Co +
TaC-NbC

1200

80

5

-

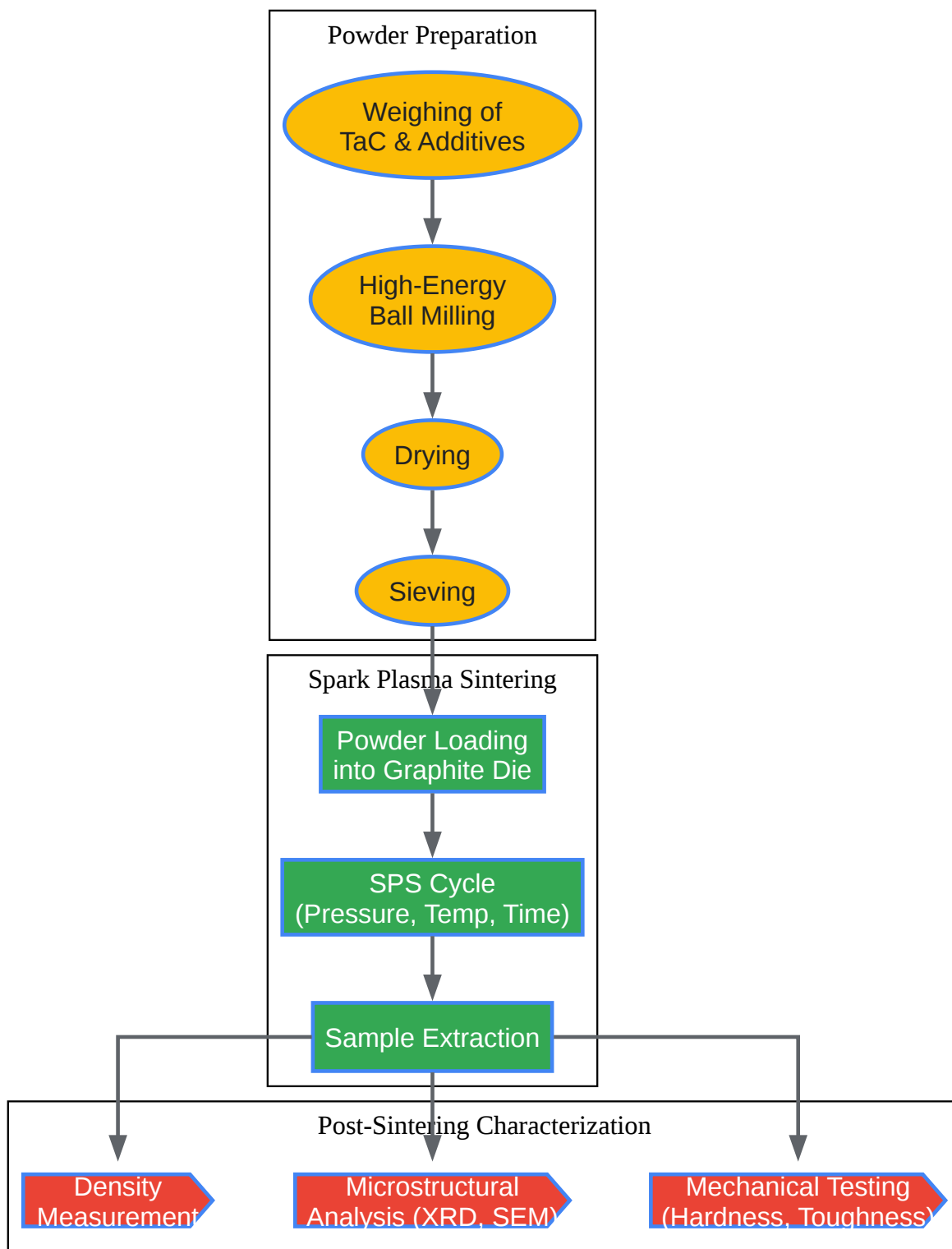
Investigation
of mechanical
behavior in
cemented
carbides.[10]

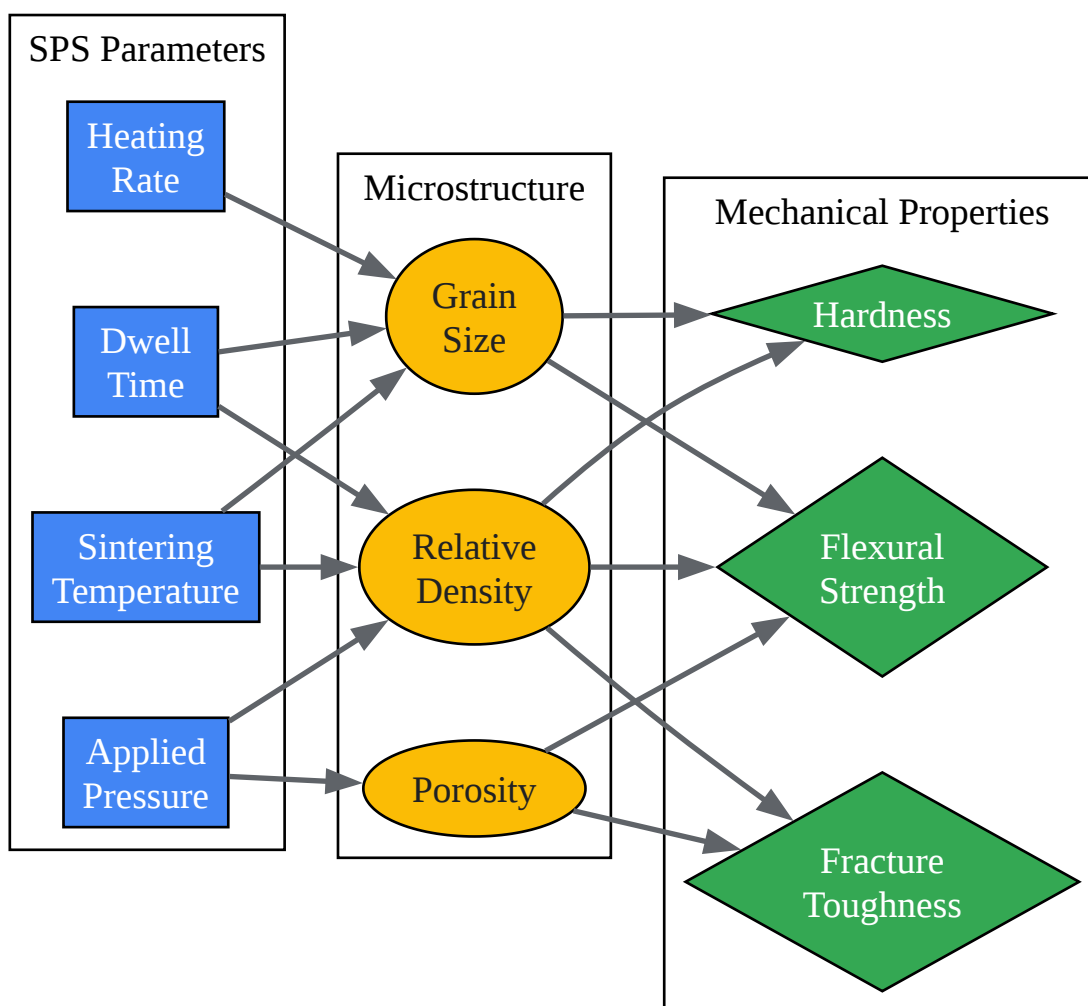
Composite System	Hardness (GPa)	Fracture Toughness (MPa·m ^{1/2})	Flexural Strength (MPa)	Key Findings & Reference
TaC _{0.7}	-	up to 13.8	up to 972	Enhanced properties due to lamellar ζ-Ta ₄ C _{3-x} phase. [12]
W - 50 vol% TaC	10.43 ± 0.73	-	-	Hardness increased with TaC content. [9]
W - 40 vol% TaC	-	-	528 ± 22	Peak flexural strength achieved at this composition. [9]
TaC - 20 vol% SiC (sintered at 1900°C)	-	6.7	715	Elongated SiC grains contributed to improved strength and toughness. [11]
TaC - 40 vol% SiC	-	6.8	703	Highest strength and toughness in this study due to SiC reinforcement. [13]
TaC-TiC-SiC-Graphene Composite	19.34 ± 0.1	5.24	356.83	Synergistic effect of triplex sintering aids. [8]

Visualization of Workflow and Relationships

Experimental Workflow for SPS of TaC-Based Composites

The following diagram illustrates the typical experimental workflow for fabricating and characterizing TaC-based composites using Spark Plasma Sintering.





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